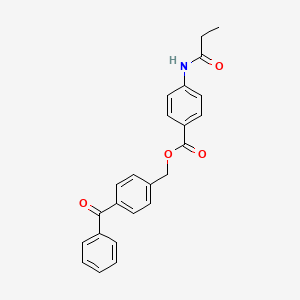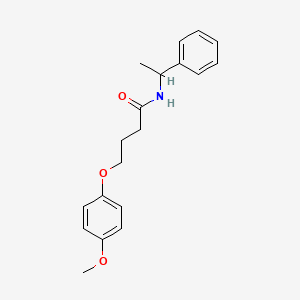![molecular formula C18H19NO2 B5211850 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one](/img/structure/B5211850.png)
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one, also known as FEC, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties. FEC belongs to the class of chalcones, which are known for their diverse biological activities.
Mechanism of Action
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one exerts its biological activity through various mechanisms. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one also activates the Nrf2 pathway, which is responsible for the regulation of antioxidant enzymes. Furthermore, it has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and physiological effects:
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been shown to have various biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are implicated in the development of various diseases. Additionally, it has been shown to have neuroprotective effects by reducing neuronal damage and improving cognitive function. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has also been shown to inhibit the growth and proliferation of cancer cells, making it a promising anticancer agent.
Advantages and Limitations for Lab Experiments
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity. Additionally, it has been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, there are also limitations to using 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experimental settings. Additionally, its pharmacokinetic properties are not well understood, which may affect its efficacy in vivo.
Future Directions
There are several future directions for research on 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to understand its mechanism of action and potential therapeutic benefits in these conditions. Additionally, there is growing interest in the use of chalcones as anticancer agents. Further studies are needed to understand the molecular mechanisms underlying the anticancer activity of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one and to optimize its efficacy and safety in vivo. Finally, there is potential for the development of novel derivatives of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one with improved pharmacokinetic properties and efficacy. These derivatives could be developed through structure-activity relationship studies and could lead to the development of new therapeutic agents.
Synthesis Methods
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one can be synthesized through a multistep process involving the condensation of 2-acetyl furan and 2-phenylethylamine. This reaction yields the intermediate 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-penten-1-one, which is then cyclized to form 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one. The synthesis of 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been optimized to increase the yield and purity of the compound, making it suitable for research purposes.
Scientific Research Applications
5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has been studied for its potential therapeutic properties in various fields of research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer activities. 5-(2-furyl)-3-[(2-phenylethyl)amino]-2-cyclohexen-1-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, it has been shown to have antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
5-(furan-2-yl)-3-(2-phenylethylamino)cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-17-12-15(18-7-4-10-21-18)11-16(13-17)19-9-8-14-5-2-1-3-6-14/h1-7,10,13,15,19H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOOONPCZRSLMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C=C1NCCC2=CC=CC=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-azepanyl)-2-oxoethyl]-4-fluoro-N-phenylbenzenesulfonamide](/img/structure/B5211767.png)
![N-(4-methoxyphenyl)-1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-3-piperidinamine](/img/structure/B5211777.png)
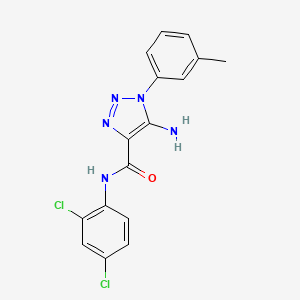
![4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl 4-methylbenzenesulfonate](/img/structure/B5211786.png)
![5-{2-[(4-nitrobenzyl)oxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5211788.png)
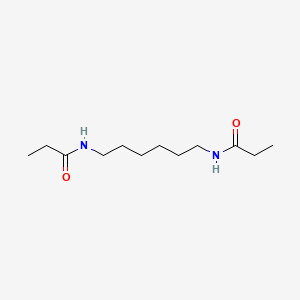
![4-{[2-(2-nitrophenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]sulfonyl}benzoic acid](/img/structure/B5211799.png)
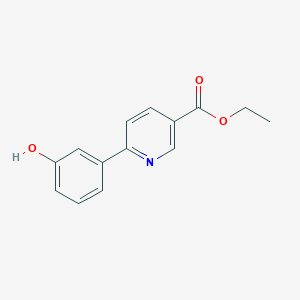

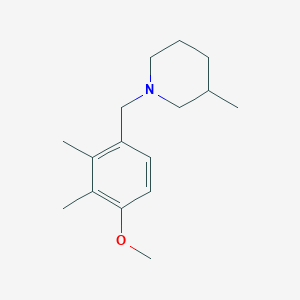
![N-(2-furylmethyl)-2-{3-[3-(3-methyl-2-pyrazinyl)phenyl]-1H-pyrazol-1-yl}acetamide](/img/structure/B5211840.png)
![ethyl 4-(2-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylate](/img/structure/B5211844.png)
